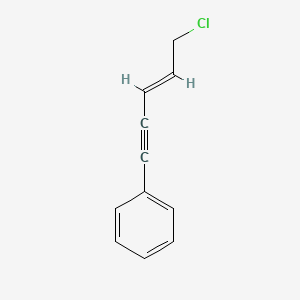
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.642 g/mol This compound is characterized by the presence of a benzene ring substituted with a 5-chloro-3-penten-1-ynyl group in the E-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene and a suitable alkyne precursor.
Chlorination: The alkyne precursor undergoes chlorination to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated alkyne is then coupled with benzene under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- may involve large-scale chlorination and coupling reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or signaling pathways. The presence of the chlorine atom and the alkyne group can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (5-chloro-3-penten-1-ynyl)-, (Z)-: The Z-configuration is a geometric isomer with different spatial arrangement.
Benzene, (5-bromo-3-penten-1-ynyl)-, (E)-: Similar structure but with a bromine atom instead of chlorine.
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)-: Compounds with different substituents on the benzene ring or alkyne group.
Uniqueness
Benzene, (5-chloro-3-penten-1-ynyl)-, (E)- is unique due to its specific configuration and the presence of both a chlorine atom and an alkyne group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40316-56-1 |
|---|---|
Molekularformel |
C11H9Cl |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
[(E)-5-chloropent-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C11H9Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,10H2/b6-2+ |
InChI-Schlüssel |
BBGIOOYFTFYQIR-QHHAFSJGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#C/C=C/CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


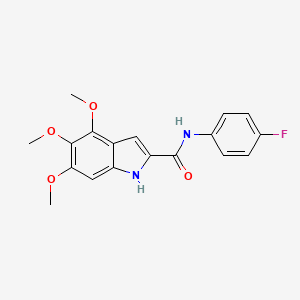
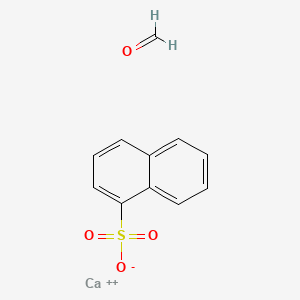
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

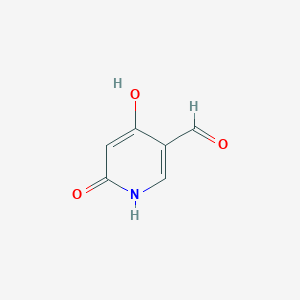
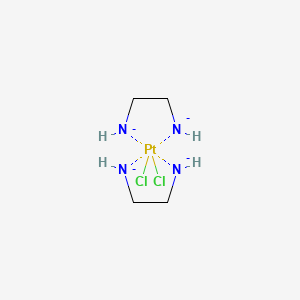
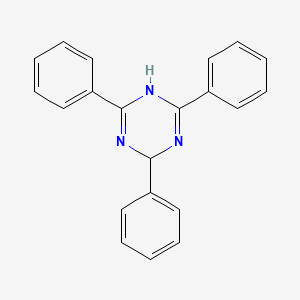
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
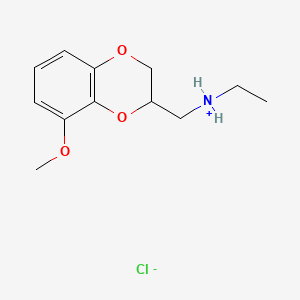
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
